molecular formula C17H40O3Si2 B14584298 Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-61-5

Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane

Katalognummer: B14584298
CAS-Nummer: 61210-61-5
Molekulargewicht: 348.7 g/mol
InChI-Schlüssel: BTZGTFTWZLTVEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound with the molecular formula C17H40O3Si2. This compound is characterized by the presence of both alkyl and alkoxysilane groups, making it a versatile chemical in various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, often catalyzed by precious metals such as platinum or rhodium . The reaction conditions generally require a controlled environment with specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products are valuable intermediates in the synthesis of more complex organosilicon compounds .

Wissenschaftliche Forschungsanwendungen

Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane involves the interaction of its silane groups with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanols, which then condense to form siloxane bonds. This process is crucial in the formation of stable, cross-linked networks in materials and coatings .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

61210-61-5

Molekularformel

C17H40O3Si2

Molekulargewicht

348.7 g/mol

IUPAC-Name

dibutyl-methyl-(2-triethoxysilylethyl)silane

InChI

InChI=1S/C17H40O3Si2/c1-7-12-14-21(6,15-13-8-2)16-17-22(18-9-3,19-10-4)20-11-5/h7-17H2,1-6H3

InChI-Schlüssel

BTZGTFTWZLTVEG-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Si](C)(CCCC)CC[Si](OCC)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.